

Synthesis of 3,5-Dinitro-4-Tert-Butylbenzoic Acid: Technical Guide

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Compound of Interest

Compound Name: 4-Tert-butyl-2,5-dinitrobenzoic acid

Cat. No.: B494554

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Retrosynthetic Analysis & Strategy

The synthesis is best approached via the stepwise nitration of 4-tert-butylbenzoic acid (PTBBA). Direct dinitration in a single step is possible but often leads to thermal runaway or ipso-substitution (displacement of the tert-butyl group). Therefore, a controlled mixed-acid nitration is the standard protocol.

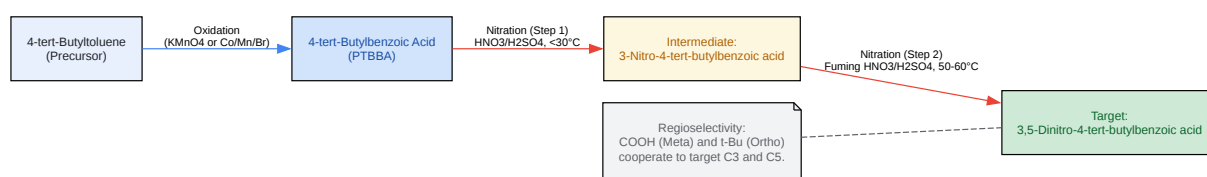
Pathway Logic:

- Starting Material: 4-tert-butylbenzoic acid (CAS 98-73-7).[2]
- Electrophile: Nitronium ion () generated in situ from Fuming and Conc. .
- Mechanism: Electrophilic Aromatic Substitution ().

- Critical Control: Temperature must be maintained $<60^{\circ}\text{C}$ during addition to prevent defunctionalization of the tert-butyl group.

Reaction Scheme Visualization

The following diagram illustrates the transformation from the mono-substituted precursor to the dinitro target.



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Figure 1: Stepwise oxidation and nitration pathway favoring the 3,5-dinitro isomer due to cooperative directing effects.

Experimental Protocol

This protocol is adapted from standard nitration methodologies for deactivated aromatic rings, optimized for the steric bulk of the tert-butyl group.

Materials Required[3][4][5][6][7][8][9][10]

- Substrate: 4-tert-Butylbenzoic acid (99% purity).
- Solvent/Catalyst: Sulfuric acid (), 98% concentrated.
- Reagent: Fuming Nitric acid (), $>90\%$ (Red Fuming Nitric Acid - RFNA is preferred for the second nitration).

- Quenching: Crushed ice/water.

Step-by-Step Methodology

Phase 1: Preparation of the Nitrating Mixture[3]

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
- Acid Charge: Charge 100 mL of concentrated

• Cool to 0–5°C.
- Substrate Addition: Slowly add 0.1 mol (17.8 g) of 4-tert-butylbenzoic acid to the sulfuric acid. Stir until fully dissolved or finely suspended. Note: The tert-butyl group is acid-sensitive; keep cold.

Phase 2: Controlled Nitration

- First Nitration: Add 0.11 mol of

(conc.) dropwise over 30 minutes. Maintain temperature below 10°C.
 - Observation: The solution will darken. This yields the mono-nitro intermediate (3-nitro-4-tert-butylbenzoic acid).
- Second Nitration (The Critical Step):
 - Swap the dropping funnel contents to Fuming Nitric Acid (excess, approx. 0.15 mol).
 - Allow the reaction to warm to room temperature (25°C) naturally.
 - Slowly heat the mixture to 55–60°C for 2 hours.
 - Warning: Do not exceed 70°C. High temperatures cause ipso-nitration, replacing the tert-butyl group with a nitro group to form trinitrobenzoic acid or picric acid derivatives [1].

Phase 3: Isolation and Purification

- Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The dinitro product will precipitate as a pale yellow solid.[4]
- Filtration: Filter the precipitate using a Buchner funnel. Wash with copious amounts of cold water to remove residual acid (check filtrate pH until neutral).
- Recrystallization:
 - Dissolve the crude solid in boiling ethanol or aqueous ethanol (80:20).
 - Allow to cool slowly to crystallize.
 - Filter and dry in a vacuum oven at 50°C.

Data & Characterization

The following data validates the synthesis of the 3,5-dinitro isomer. The symmetry of the molecule is a key identifier in NMR spectroscopy.

Property	Value / Observation	Notes
Appearance	Pale yellow needles/powder	Typical of nitro-aromatics
Melting Point	205–208°C	Distinct from mono-nitro (~160°C)
Yield	65–75%	Dependent on temp control
¹ H NMR (DMSO-d ₆)	δ 1.35 (s, 9H, t-Bu) δ 8.40 (s, 2H, Ar-H)	Key Signal: The aromatic protons appear as a singlet (or tight doublet) integrating to 2H, confirming symmetry (positions 2 and 6 are equivalent).[2]
IR Spectrum	1710 cm ⁻¹ (C=O) 1540, 1350 cm ⁻¹ (NO ₂)	Strong nitro stretches visible

Isomer Troubleshooting Table

If the melting point or NMR data deviates, consider these common side-products:

Observed Product	Cause	Prevention
3-Nitro-4-tert-butylbenzoic acid	Incomplete reaction	Increase reaction time at 60°C or use Fuming HNO ₃ .
Trinitrobenzoic acid (No t-Bu)	Ipsso-substitution	Reaction temperature exceeded 70°C; t-Bu group cleaved.
"2,5-Dinitro" (Asymmetric)	Highly Unlikely	This isomer is electronically disfavored. If "2,5" is strictly required, a different precursor (e.g., 2,5-dinitrotoluene) and synthetic route (oxidation) is needed, not direct nitration.

Safety & Toxicology (E-E-A-T)

Hazard Identification:

- **Explosion Risk:** Polynitrated compounds can be shock-sensitive, though dinitrobenzoic acids are generally stable. Avoid heating dry crude material.
- **Chemical Burns:** Fuming nitric acid is a potent oxidizer and corrosive. Use full PPE (Face shield, Viton gloves).
- **Toxicity:** Nitro-aromatics are potential hemotoxins (methemoglobinemia). Handle in a fume hood.

Self-Validating Safety Check:

- **Acid Test:** Before disposal, neutralize all filtrates with Sodium Bicarbonate.
- **Thermal Check:** Ensure the reaction flask is equipped with a thermometer in the liquid at all times.

References

- Nitration of Substituted Aromatic Rings and Rate Analysis. St. Mary's College. (Discusses activation/deactivation and steric effects in nitration).
- Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. Journal of Organic Chemistry. (Highlights the common confusion between 2,6/2,5 and 3,5 isomers in tert-butyl aromatic nitration).
- 4-tert-Butylbenzoic acid Properties and Safety. PubChem. (Base data for the precursor).
- Nitration Process (Patent US3927127A). Google Patents. (Describes industrial nitration of 4-tert-butyl derivatives).

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Sources

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